molecular formula C25H20FN3O2 B2939194 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-46-7

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2939194
CAS No.: 901005-46-7
M. Wt: 413.452
InChI Key: ZWXIREMSGPXVFR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline family, a class of fused heterocycles with a pyrazole ring fused to a quinoline scaffold. Its structure includes:

  • Position 3: A 3,4-dimethoxyphenyl substituent, providing electron-donating effects that may enhance binding interactions.
  • Position 8: A methyl group, contributing steric bulk and metabolic stability.

Pyrazoloquinolines are studied for diverse biological activities, including antimicrobial, anticancer, and photophysical applications . Modifications to substituents significantly influence their therapeutic index and physicochemical properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-15-4-10-21-19(12-15)25-20(14-27-21)24(16-5-11-22(30-2)23(13-16)31-3)28-29(25)18-8-6-17(26)7-9-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXIREMSGPXVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. This can be achieved through a condensation reaction between a hydrazine derivative and a quinoline derivative under acidic or basic conditions.

    Substitution Reactions: The next steps involve the introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through electrophilic aromatic substitution reactions. These reactions typically require the use of strong electrophiles and catalysts to facilitate the substitution.

    Methylation: The final step involves the methylation of the pyrazoloquinoline core at the 8th position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may result in the formation of reduced pyrazoloquinoline derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding interactions and molecular dynamics provide insights into its mechanism of action.

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[4,3-c]quinoline Series

(a) 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
  • Key Differences : Ethoxy group at position 8 instead of methyl; 4-fluorophenyl at position 3.
  • The 4-fluorophenyl at position 3 (vs. 3,4-dimethoxyphenyl in the target compound) reduces electron-donating capacity, which may affect receptor binding .
(b) 3-(4-Ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
  • Key Differences : Fluorine at position 8; benzyl group at position 4.
  • Impact : The fluorinated position 8 enhances electronic effects, while the benzyl group introduces steric hindrance. This compound’s bioactivity profile may differ due to altered π-π stacking and membrane permeability .
(c) Amino-Substituted Pyrazolo[4,3-c]quinolines
  • Example: 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline.
  • However, this may reduce blood-brain barrier penetration compared to the target compound’s methoxy and methyl groups .

Pyrazolo[3,4-b]quinoline Derivatives

(a) 7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline
  • Key Differences : Trifluoromethyl (CF₃) at position 7; phenyl at position 3.
  • In contrast, the target compound’s methyl and methoxy groups prioritize metabolic stability over photophysical performance .
(b) Methoxy- and Methyl-Substituted Derivatives
  • Examples: 6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinoline derivatives.
  • Impact: Methoxy groups at position 6 improve solubility, while methyl groups at positions 3 and 8 balance lipophilicity.

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Type Key Substituents Therapeutic Index ↑ Solubility ↑ Electronic Effects
Target Compound 3,4-Dimethoxyphenyl, 8-methyl Moderate Moderate Electron-donating, moderate steric
8-Ethoxy Analog 8-Ethoxy, 4-fluorophenyl Low High Hydrophilic, electron-withdrawing
CF₃-Substituted 7-CF₃, 3-phenyl High (photophysical) Low High ionization potential
Amino-Substituted 3,4-Diamino High (binding) Low Polar, hydrogen-bonding

Fluorophenyl-Containing Analogues

The 4-fluorophenyl group in the target compound is a common motif in pharmaceuticals due to its metabolic stability and ability to modulate electronic properties. Similar fluorinated chalcone derivatives, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, exhibit dihedral angles between aromatic rings (7.14°–56.26°), influencing conjugation and bioactivity . In the target compound, the 4-fluorophenyl at position 1 likely enhances rigidity and π-stacking compared to non-fluorinated analogues.

Biological Activity

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by a pyrazolo[4,3-c]quinoline core with additional phenyl and fluorine substitutions, has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C25H20FN3O2
  • Molecular Weight : 413.45 g/mol
  • CAS Number : 901005-46-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes and receptors involved in critical signaling pathways. For instance, studies suggest that it may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects .

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways. For example, one study demonstrated that certain derivatives inhibited cell proliferation in breast cancer cells by promoting cell cycle arrest and apoptosis through the mitochondrial pathway .

Antimicrobial and Antiviral Activity

The compound has also been evaluated for its antimicrobial and antiviral properties. In a comparative study, several pyrazoloquinoline derivatives were tested against bacterial strains and viral infections. The results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria and reduce viral replication in cell cultures .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is particularly noteworthy. Studies have shown that it can significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value for NO production inhibition was reported at approximately 0.39 μM for some derivatives, indicating potent anti-inflammatory activity .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals critical insights into how structural modifications influence biological activity:

  • Substituent Positioning : Substituents at the para-position on phenyl rings generally enhance inhibitory activity compared to ortho or meta positions.
  • Electron-Donating Groups : The presence of electron-donating groups such as methoxy enhances biological activity while reducing cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Notes
2-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-oneAnticancer0.45Similar mechanism via apoptosis induction
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineAnti-inflammatory0.39Significant NO inhibition
1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolineAntimicrobial0.50Effective against multiple bacterial strains

Case Studies

  • Anticancer Research : A study involving various pyrazoloquinoline derivatives demonstrated their efficacy in inhibiting the growth of MCF-7 breast cancer cells through apoptosis induction mechanisms.
  • Inflammatory Response : Another research focused on the anti-inflammatory properties highlighted the compound's ability to downregulate iNOS and COX-2 expression in activated macrophages.

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